molecular formula C7H11N3O2 B14922814 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole CAS No. 1245773-04-9

1-Isopropyl-5-methyl-4-nitro-1H-pyrazole

Cat. No.: B14922814
CAS No.: 1245773-04-9
M. Wt: 169.18 g/mol
InChI Key: MNMIJAHMNKFLID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The nitro group can be introduced through nitration reactions using concentrated nitric and sulfuric acids . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-Isopropyl-5-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, nitric acid, sulfuric acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-5-methyl-4-nitro-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-methyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Isopropyl-5-methyl-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives, such as:

Biological Activity

1-Isopropyl-5-methyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes an isopropyl group and a nitro group. This compound has garnered attention for its significant biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

The molecular formula of this compound is C₈H₁₀N₄O₂, which indicates the presence of two nitrogen atoms in its five-membered ring structure. The nitro group attached to the pyrazole ring is thought to play a crucial role in its biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which could lead to therapeutic effects against diseases such as cancer and inflammation.
  • Cell Proliferation : Studies have shown that it can affect cell proliferation rates in certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Preliminary investigations indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines. For example:

Cell LineIC₅₀ Value (µM)Reference
MCF73.79
NCI-H46042.30
Hep-23.25

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-4-nitro-1H-pyrazoleLacks isopropyl groupMay exhibit different reactivity and biological activity
1-Methyl-3-propyl-4-nitro-1H-pyrazoleContains propyl instead of isopropylAlters steric and electronic effects compared to isopropyl variant
5-Methyl-3-isopropyl-4-nitro-1H-pyrazoleDifferent position of substituentsMay influence pharmacological profile differently

This table illustrates how variations in structure can significantly influence the biological behavior and efficacy of these compounds.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of pyrazole derivatives, including this compound:

  • Anti-inflammatory Effects : Research has shown that pyrazole compounds can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies indicate that this compound may inhibit bacterial growth, warranting further investigation into its use as an antimicrobial agent.
  • Cytotoxicity Studies : A series of experiments conducted using various cancer cell lines have confirmed its cytotoxic effects, indicating promise for future drug development aimed at cancer therapy.

Properties

CAS No.

1245773-04-9

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-methyl-4-nitro-1-propan-2-ylpyrazole

InChI

InChI=1S/C7H11N3O2/c1-5(2)9-6(3)7(4-8-9)10(11)12/h4-5H,1-3H3

InChI Key

MNMIJAHMNKFLID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.